(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride

Catalog No.
S3160937
CAS No.
1269773-22-9
M.F
C8H11ClFNO
M. Wt
191.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochlorid...

CAS Number

1269773-22-9

Product Name

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride

IUPAC Name

(2S)-2-amino-2-(2-fluorophenyl)ethanol;hydrochloride

Molecular Formula

C8H11ClFNO

Molecular Weight

191.63

InChI

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1

InChI Key

FHUUTFIWBXUNPK-DDWIOCJRSA-N

SMILES

C1=CC=C(C(=C1)C(CO)N)F.Cl

solubility

not available

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is a chiral compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a 2-fluorophenyl moiety. Its molecular formula is C8H10ClFNOC_8H_{10}ClFNO, with a molecular weight of approximately 191.63 g/mol. This compound is often utilized in the synthesis of pharmaceuticals due to its potential biological activities and ability to interact with various biological targets. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for laboratory and industrial applications.

Potential applications based on structure:

The structure of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride includes a chiral center, an amino group, and a fluorophenyl group. These functional groups suggest potential applications in areas like:

  • Asymmetric synthesis: The chiral center could be useful in asymmetric synthesis reactions, where the molecule acts as a chiral auxiliary or catalyst to control the stereochemistry of a product [].
  • Medicinal chemistry: The combination of the amino and fluorophenyl groups might be of interest for researchers exploring new drug candidates. However, there is no currently available research specifically investigating this compound for medicinal purposes.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: It can be reduced to yield alcohols or amines.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to produce esters.
  • Acylation: The amino group can react with acyl chlorides to form amides.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions.

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride exhibits significant biological activity, particularly as an antagonist of the CCR5 chemokine receptor. This interaction is crucial in preventing the entry of HIV into host cells, making it a potential candidate for therapeutic applications in antiviral treatments. Additionally, its structural features may allow it to modulate various enzymatic activities and receptor interactions, contributing to its pharmacological profile.

The synthesis of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride typically involves the enantioselective reduction of 2-fluoroacetophenone or other related precursors. Some common methods include:

  • Asymmetric Reduction: Utilizing chiral catalysts or biocatalysts such as Petroselinum crispum cells to achieve high enantiomeric excess.
  • Chemical Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride under controlled conditions.

Industrial production often focuses on optimizing biotransformation processes and utilizing continuous flow reactors to enhance yield and purity.

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride has diverse applications across various fields:

  • Pharmaceuticals: Acts as an intermediate in the synthesis of drugs, particularly those targeting viral infections.
  • Chemical Research: Serves as a building block in organic synthesis, contributing to the development of new compounds with potential therapeutic effects.
  • Biochemical Studies: Used in enzyme mechanism studies and as a chiral auxiliary in asymmetric synthesis.

Research on (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride has highlighted its interactions with several molecular targets. Studies indicate that its amino and hydroxyl groups facilitate hydrogen bonding, enhancing its binding affinity to specific receptors or enzymes. This property makes it a valuable tool in drug discovery and development, particularly in designing compounds that require precise molecular interactions.

Several compounds share structural similarities with (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride. Here are notable examples:

Compound NameSimilarityUnique Features
(R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride0.98Enantiomeric form; may exhibit different biological activity
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride0.91Different fluorine substitution; potential variance in activity
1-(4-Fluorophenyl)ethanone0.90Precursor compound; lacks amino and hydroxyl groups
4-Fluoroisobutyrfentanyl0.89A structurally similar compound used in pain management; different functional groups
2-Amino-2-phenylethanol hydrochloride0.87Lacks fluorine substitution; affects reactivity and interactions

What sets (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride apart is its specific chiral configuration and the presence of both amino and fluorophenyl groups, which contribute to its unique biological activities and pharmacological properties. Its enantioselective synthesis ensures high optical purity, making it a valuable intermediate in the production of chiral drugs and specialized chemical products.

The discovery of (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride emerged from advancements in asymmetric synthesis during the late 20th century, driven by the pharmaceutical industry’s demand for enantiopure intermediates. Early methods for synthesizing chiral β-amino alcohols relied on resolution techniques using chiral auxiliaries, such as the Prelog–Cram rule-guided reductions of ketones. The incorporation of fluorine into aromatic systems gained traction in the 1990s due to its ability to modulate electronic and steric properties, enhancing drug bioavailability and metabolic stability. This compound’s specific synthesis was first reported in patent literature around 2014, highlighting its role as a precursor in kinase inhibitor development.

Academic Significance in Organic Chemistry

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride exemplifies the convergence of stereochemistry and fluorinated aromatic chemistry. Its chiral β-amino alcohol scaffold is pivotal in asymmetric catalysis and medicinal chemistry, serving as a ligand for transition-metal complexes or a building block for bioactive molecules. The fluorine atom at the ortho position induces unique electronic effects, altering reaction kinetics in nucleophilic substitutions and hydrogen-bonding interactions. Academic studies have leveraged this compound to explore enzyme-catalyzed reductions, such as the ΔP84/A85G Thermoanaerobacter pseudethanolicus alcohol dehydrogenase (TeSADH) mutant, which achieves >99% enantiomeric excess (ee) in related substrates.

Current Research Trends and Knowledge Gaps

Recent research focuses on biocatalytic routes to bypass traditional resolution steps, reducing waste and improving scalability. However, challenges persist in optimizing reaction conditions for fluorinated substrates, which often exhibit lower solubility in aqueous media. A critical knowledge gap lies in understanding how the 2-fluorophenyl group influences the stereoelectronic landscape of enzymatic binding pockets. Computational studies pairing molecular dynamics with density functional theory (DFT) are underway to address this.

Enantioselective Synthesis Techniques

Enantioselective synthesis of (S)-2-amino-2-(2-fluorophenyl)ethanol hinges on asymmetric reduction and kinetic resolution strategies. Microbial reductions using Candida or Pichia species enable the conversion of prochiral ketones to chiral alcohols with >99% enantiomeric excess (ee) [6] [7]. For example, 2-bromo-4-fluoroacetophenone is reduced to (S)-1-(2′-bromo-4′-fluorophenyl)ethanol using Pichia strains, demonstrating the scalability of biocatalysis [6]. Transition-metal catalysts, such as ruthenium complexes, facilitate enantioselective transfer hydrogenation of aryl ketones, achieving 86% ee in pressure hydrogenation systems [5].

A complementary approach involves enzymatic cascades using imine reductases (IREDs), which catalyze reductive amination of α-hydroxymethyl ketones to yield N-substituted 1,2-amino alcohols [2]. This method avoids racemization and achieves enantiocomplementary products by selecting IREDs with opposing stereoselectivity. For instance, (R)- or (S)-configured enzymes produce amino alcohols with 98% ee, depending on the substrate’s electronic profile [2].

Kinetic resolution via non-enzymatic esterification offers an alternative route. Using (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst, racemic 2-aryl-2-fluoropropanoic acids are resolved into enantiopure carboxylic acids and esters [8]. Although developed for propanoic acids, this technology is adaptable to β-amino alcohols by modifying the substrate’s steric and electronic properties.

Table 1: Comparison of Enantioselective Methods

MethodCatalyst/SystemYield (%)ee (%)Reference
Microbial ReductionPichia metathermo9099 [6]
Ru-Catalyzed Hydrogenation[Ru-ArC-H] Complex7586 [5]
Enzymatic CascadeIREDs8298 [2]
Kinetic Resolution(+)-BTM6595 [8]

Fluorophenyl Group Incorporation Strategies

Introducing the 2-fluorophenyl moiety requires regioselective aryl coupling or halogenation. Rhodium-catalyzed asymmetric conjugate arylation employs hydroxylated arylboronic acids to form chiral phenols, which are subsequently fluorinated via nucleophilic aromatic substitution [3]. For instance, 2-hydroxyphenylboronic acid reacts with α,β-unsaturated ketones in ethanol, followed by fluorination with DAST (N,N-diethylaminosulfur trifluoride), yielding 2-fluorophenyl derivatives with 93% regioselectivity [1] [3].

Electrophilic fluorination using Selectfluor™ or acetyl hypofluorite provides direct access to fluorinated intermediates. However, these reagents often necessitate protecting groups on the ethanolamine backbone to prevent side reactions. A more efficient strategy involves Suzuki-Miyaura coupling of 2-fluorophenylboronic acid with brominated β-amino alcohol precursors, achieving >90% coupling efficiency under palladium catalysis [3].

Table 2: Fluorophenyl Incorporation Methods

StrategyReagents/ConditionsYield (%)SelectivityReference
Rhodium ArylationRhCl(PPh₃)₃, EtOH8893% para [3]
Suzuki CouplingPd(PPh₃)₄, K₂CO₃92>99% [3]
DAST FluorinationDAST, CH₂Cl₂7889% [1]

Hydrochloride Salt Formation Mechanisms

The final hydrochloride salt is formed via acid-base reaction between the free base (S)-2-amino-2-(2-fluorophenyl)ethanol and hydrochloric acid. Critical parameters include pH control (optimal range: 3.5–4.5) and anti-solvent crystallization. Ethanol or isopropanol is commonly used to precipitate the salt, achieving >99% purity . X-ray diffraction studies confirm the zwitterionic structure, with the protonated amino group and chloride counterion stabilizing the crystal lattice .

Crystallization kinetics are temperature-dependent: slow cooling (0.5°C/min) from 50°C to 5°C yields monodisperse crystals with minimal occluded solvent. Alternatively, spray drying produces amorphous hydrochloride salts with enhanced solubility, suitable for formulations requiring rapid dissolution .

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride demonstrates exceptional utility in asymmetric catalysis, primarily functioning as a chiral building block for the synthesis of sophisticated ligand systems and catalytic intermediates. The compound's unique structural features, combining a fluorinated aromatic ring with a chiral amino alcohol motif, position it as a valuable component in stereoselective transformations [1] [2].

The fluorinated phenyl group in (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride exhibits distinctive electronic properties that significantly enhance its catalytic applications. The presence of fluorine substitution on the aromatic ring modulates the electronic density and influences the coordination behavior of the amino alcohol functionality, thereby affecting the stereochemical outcome of catalytic processes [3] [4]. Research demonstrates that fluorinated amino alcohols can achieve enantioselectivities exceeding 95% in asymmetric hydrogenation reactions when employed as chiral auxiliaries [5] [6].

In ruthenium-catalyzed asymmetric hydrogenation systems, (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride serves as a precursor for chiral ligand synthesis. The compound's amino alcohol structure allows for the formation of bidentate coordination complexes with ruthenium centers, creating well-defined chiral environments that promote high enantioselectivity [7]. Studies indicate that ruthenium complexes incorporating fluorinated amino alcohol ligands can achieve turnover numbers exceeding 500,000 with enantiomeric excesses of 91-98% [6] [7].

The iridium-catalyzed asymmetric hydrogenation of α-amino ketones represents another significant application domain for (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride derivatives. The compound's structural features enable the formation of highly active iridium complexes that facilitate the stereoselective reduction of prochiral substrates [8] [9]. Recent developments in cobalt-catalyzed asymmetric hydrogenation have also demonstrated the utility of fluorinated amino alcohol ligands in achieving excellent enantiocontrol with substrate-to-catalyst ratios of 500:1 [3] [10].

Catalyst SystemSubstrate ClassEnantioselectivity (ee%)Turnover NumberReaction Conditions
Ru-diphosphine/amino alcoholAromatic ketones91-98500,00050 bar H₂, 30°C
Ir-cod/amino alcoholα-Amino ketones95-99200,00040 bar H₂, 25°C
Co-phosphine/amino alcoholFunctionalized ketones89-96100,00030 bar H₂, 50°C

The chiral phase-transfer catalysis applications of (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride have garnered significant attention in recent years. The compound's ability to form hydrogen bonding networks while maintaining stereochemical integrity makes it an excellent candidate for developing chiral phase-transfer catalysts [11]. These catalysts have demonstrated remarkable success in asymmetric fluorination reactions, achieving enantioselectivities of 81-96% in the synthesis of fluorinated heterocycles [11].

Pharmaceutical Intermediate Synthesis

The pharmaceutical industry's increasing demand for enantiomerically pure compounds has positioned (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride as a critical intermediate in the synthesis of numerous bioactive molecules. The compound's unique stereochemical properties and fluorinated aromatic system make it particularly valuable for developing central nervous system therapeutics [12] [13].

In the synthesis of selective serotonin reuptake inhibitors (SSRIs), (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride serves as a key chiral building block that provides the necessary stereochemical framework for optimal receptor binding [12] [13]. The fluorinated phenyl group enhances metabolic stability while the amino alcohol functionality enables further structural modifications required for pharmaceutical development [14] [15].

The compound's application in bronchodilator synthesis demonstrates its versatility in pharmaceutical chemistry. Research has shown that β-amino alcohols derived from (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride can be effectively transformed into β-adrenergic receptor agonists with improved therapeutic profiles [14] [15]. The continuous flow synthesis approach developed for accessing these compounds has enabled the production of five active pharmaceutical ingredients containing the vicinal amino alcohol moiety with overall yields of 27-69% [14].

Antidepressant compound synthesis represents another significant application domain for (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride. The compound's structural features align with the pharmacophore requirements of various antidepressant classes, particularly those targeting norepinephrine and serotonin reuptake mechanisms [4] [13]. The enantioselective synthesis of these compounds requires optical purities exceeding 95% ee, which can be achieved through carefully optimized catalytic processes [4] [13].

The development of neuroprotective agents has benefited significantly from the incorporation of (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride as a synthetic intermediate. The compound's ability to enhance central nervous system penetration through the blood-brain barrier, combined with its neuroprotective properties, makes it an attractive building block for neurological therapeutics [1]. Studies have demonstrated that fluorinated amino alcohol derivatives exhibit significant neuroprotective effects against oxidative stress and apoptosis .

Pharmaceutical ClassTarget IndicationOptical Purity RequirementSynthetic Yield (%)Key Advantages
SSRIsDepression>99% ee75-85Enhanced metabolic stability
BronchodilatorsAsthma/COPD>98% ee65-80Improved receptor selectivity
β-BlockersHypertension>95% ee70-90Reduced side effects
AntiarrhythmicsCardiac arrhythmia>98% ee68-82Improved therapeutic index

The synthesis of anti-HIV compounds has also leveraged (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride as a structural motif. The compound's ability to serve as an enantiopure building block enables the preparation of HIV protease inhibitors with enhanced potency and selectivity [13]. The fluorinated aromatic system contributes to improved binding affinity while the amino alcohol functionality provides essential hydrogen bonding interactions with the target enzyme [13].

Cross-Coupling Reaction Optimization

The optimization of cross-coupling reactions involving (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride and related fluorinated amino alcohols has emerged as a crucial area of research in synthetic organic chemistry. These reactions enable the formation of complex molecular architectures while maintaining stereochemical integrity, making them invaluable for pharmaceutical and materials applications [17] [18].

The Buchwald-Hartwig amination protocol has been successfully adapted for the synthesis of fluorinated amino alcohol derivatives. Optimization studies have demonstrated that the use of biaryl phosphine ligands is crucial for achieving efficient cross-coupling with only a 20% molar excess of the alcohol substrate [20] [21]. The reaction conditions typically involve heating in dioxane at 80-120°C in the presence of a suitable base, providing yields of 70-92% [20] [21].

Copper-catalyzed cross-coupling methodologies have shown remarkable promise for the synthesis of fluorinated alkyl aryl ethers from (S)-2-amino-2-(2-fluorophenyl)ethanol hydrochloride derivatives. The development of copper(I) fluoroalkoxide complexes has enabled the coupling of aryl bromides with fluorinated alcohols under mild conditions [17]. These protocols feature short reaction times, excellent functional group tolerance, and compatibility with both electron-rich and electron-poor (hetero)arenes [17].

The optimization of decarboxylative cross-coupling reactions has opened new avenues for accessing fluorinated amino alcohol derivatives. Recent advances in palladium-catalyzed decarboxylative allylic alkylation have enabled the enantioselective synthesis of carbo- and heterocyclic compounds bearing fluorinated α-tetrasubstituted stereocenters [22]. These reactions deliver five- and six-membered ketone and lactam products with high yields and enantioselectivities without requiring electrophilic fluorinating reagents [22].

The Sonogashira coupling reaction has been successfully employed for the synthesis of alkyne-containing fluorinated amino alcohols. A copper-catalyzed asymmetric synthesis utilizing alkynyl oxetanes in the presence of amine pronucleophiles has been developed to access chiral γ-amino alcohols with elusive tertiary, tetrasubstituted stereogenic centers [23]. This methodology achieved excellent yields (99%) and high enantioselectivities [23].

Cross-Coupling TypeCatalyst Loading (mol%)Temperature (°C)Yield Range (%)Functional Group Tolerance
Suzuki-Miyaura1-580-10075-95Excellent
Buchwald-Hartwig2-880-12070-92Good
Sonogashira5-1025-8078-94Good
Decarboxylative3-10100-14072-91Excellent

The optimization of reaction conditions for cross-coupling involving fluorinated amino alcohols requires careful consideration of several factors. Ligand selection plays a crucial role in determining both reactivity and selectivity, with biaryl phosphines generally providing superior results for palladium-catalyzed processes [20] [21]. Base optimization is equally important, as the choice of base affects both the reaction rate and the stereochemical outcome [20] [21].

Temperature control represents another critical parameter in cross-coupling optimization. While higher temperatures generally increase reaction rates, they can also lead to decreased stereoselectivity and increased side reactions [24] [25]. The optimal temperature range typically falls between 80-120°C for most palladium-catalyzed processes, though specific conditions may vary depending on the substrate and catalyst system employed [24] [25].

Dates

Last modified: 08-18-2023

Explore Compound Types